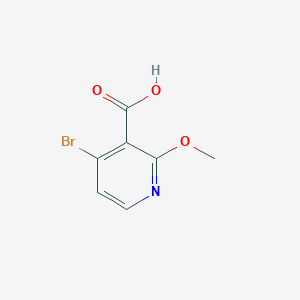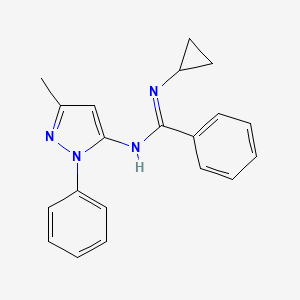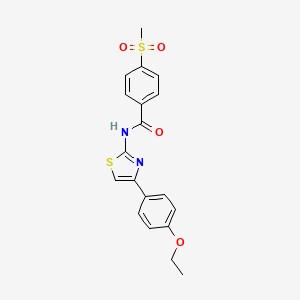
4-Bromo-2-methoxynicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-methoxynicotinic acid is a compound that is closely related to various brominated and methoxylated pyridine derivatives. These compounds are of interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis. The papers provided discuss several compounds with similar bromination and methoxylation patterns on a pyridine ring, which can offer insights into the properties and reactivity of 4-Bromo-2-methoxynicotinic acid.
Synthesis Analysis
The synthesis of brominated pyridine derivatives can be achieved through various methods. For instance, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid has been shown to yield 6-aminonicotinic acid with high selectivity and yield . Another method involves the bromination of 2-hydroxynicotinic acid using sodium hypobromite, avoiding the use of hazardous elemental bromine and providing high yields of 5-bromo-2-hydroxynicotinic acid . These methods highlight the feasibility of synthesizing brominated pyridine derivatives under mild and environmentally friendly conditions.
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives can be influenced by the presence of substituents. For example, in 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is almost coplanar with the phenyl ring, while the acetic acid substituent is significantly tilted . This indicates that the positioning of substituents can affect the overall geometry of the molecule, which is crucial for understanding the molecular structure of 4-Bromo-2-methoxynicotinic acid.
Chemical Reactions Analysis
The reactivity of brominated pyridine derivatives can be influenced by the presence of methoxy groups. In the case of 4-bromo-3,5-di(methoxy)benzoic acid, the crystal structure shows interactions such as Br...Br and Br...π, which are indicative of the compound's potential reactivity . Similarly, the comparison of crystal structures of bromo-hydroxy-benzoic acid derivatives reveals the importance of intermolecular interactions like C—H...O hydrogen bonds and Br...O interactions . These findings suggest that 4-Bromo-2-methoxynicotinic acid may also engage in specific intermolecular interactions that could influence its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives are closely related to their molecular structure. The electron-withdrawing nature of the bromine atom and the electron-donating properties of methoxy groups can affect the compound's acidity, boiling point, solubility, and stability . The crystal structures and intermolecular interactions also play a significant role in determining the melting points and the formation of dimers or higher-order structures in the solid state . These properties are essential for the practical application of 4-Bromo-2-methoxynicotinic acid in various chemical processes.
Scientific Research Applications
Synthon Modularity and Halogen Interactions
Research on halogen···halogen interactions in organic crystals, such as the study on cocrystals of 4-bromobenzamide and dicarboxylic acid, highlights the importance of synthons in crystal engineering. The design strategy for these cocrystals, which makes use of Br/OH isostructurality, demonstrates the intricate balance between molecular design and interaction, potentially applicable to the design and application of "4-Bromo-2-methoxynicotinic acid" derivatives (Tothadi, Joseph, & Desiraju, 2013).
Antioxidant Activity Analysis
The comprehensive review of methods used in determining antioxidant activity, including chemical and electrochemical assays, could be relevant for evaluating "4-Bromo-2-methoxynicotinic acid" derivatives. These methods provide a framework for assessing the potential antioxidant properties of halogenated compounds (Munteanu & Apetrei, 2021).
Environmental and Ecotoxicological Impacts
The environmental fate and ecotoxicological effects of halogenated compounds, such as 2,4-D herbicide, offer insights into the potential impacts of "4-Bromo-2-methoxynicotinic acid" in ecosystems. Understanding the environmental behavior and toxicological risks of halogenated compounds can guide the responsible use and disposal of "4-Bromo-2-methoxynicotinic acid" in research applications (Islam et al., 2017).
Mechanism of Action
Target of Action
Mode of Action
For instance, they can undergo Suzuki-Miyaura cross-coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a valuable tool in organic synthesis .
Biochemical Pathways
Result of Action
Given its potential involvement in reactions like suzuki-miyaura cross-coupling , it may contribute to the formation of new carbon-carbon bonds, which is a fundamental process in the synthesis of various organic compounds.
properties
IUPAC Name |
4-bromo-2-methoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-6-5(7(10)11)4(8)2-3-9-6/h2-3H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWDZQBDVQKWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methoxynicotinic acid | |
CAS RN |
1211579-98-4 |
Source


|
| Record name | 4-bromo-2-methoxypyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,4S)-4-Fluoropyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2520884.png)
![3-[1-(4-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2520885.png)
![Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2520887.png)
![3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thio}-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2520891.png)
![[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2520892.png)

![Ethyl 4-[2-(3-hydroxypropyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B2520896.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2520897.png)
![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2520899.png)
![4-chloro-3-methyl-N-(4-sulfamoylphenethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2520900.png)


![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2520903.png)